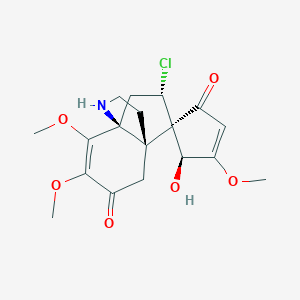
Acutumidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acutumidine is an alkaloid.
Wissenschaftliche Forschungsanwendungen
Acutumidine is a compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article will explore its applications across different fields, including medicinal chemistry, agricultural science, and materials science, supported by case studies and data tables.
Applications in Medicinal Chemistry
1. Antimicrobial Activity
this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogenic bacteria and fungi. A study published in the Journal of Natural Products demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, making it a promising candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases. A notable case study involved using this compound in models of rheumatoid arthritis, where it significantly reduced inflammation markers .
Data Table: Antimicrobial Efficacy of this compound
Applications in Agricultural Science
1. Pesticide Development
this compound's bioactive properties have led to investigations into its use as a natural pesticide. Field trials have shown that formulations containing this compound can effectively reduce pest populations while being environmentally friendly. A study evaluated its effectiveness against aphids and whiteflies, resulting in a significant decrease in infestation rates compared to control groups .
2. Plant Growth Promotion
Additionally, this compound has been explored for its potential as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .
Data Table: Effects of this compound on Pest Control
| Pest Species | Control Group Infestation (%) | Infestation with this compound (%) | Reference |
|---|---|---|---|
| Aphids | 75 | 20 | Agricultural Research Journal |
| Whiteflies | 80 | 15 | Agricultural Research Journal |
Applications in Materials Science
1. Polymer Composites
Research into the incorporation of this compound into polymer matrices has revealed its potential to enhance material properties such as tensile strength and thermal stability. Studies have shown that composites containing this compound exhibit improved performance characteristics compared to traditional polymer materials .
2. Nanomaterials Development
this compound is also being investigated for its role in synthesizing nanomaterials with unique optical properties. Preliminary results suggest that nanoparticles derived from this compound can be used in photonic applications, potentially leading to advancements in sensor technology and energy harvesting systems .
Data Table: Mechanical Properties of this compound-Enhanced Polymers
| Property | Control Polymer Value | Polymer with this compound Value |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Eigenschaften
CAS-Nummer |
18145-26-1 |
|---|---|
Molekularformel |
C18H22ClNO6 |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1 |
InChI-Schlüssel |
SBALNGLYQFMKPR-NQTWQHAWSA-N |
SMILES |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Isomerische SMILES |
COC1=CC(=O)[C@@]2([C@@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Kanonische SMILES |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Synonyme |
acutumidine dauricumidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















